molecular formula C5H11NO2 B8117217 (2R,4S)-2,4-Azetidinedimethanol CAS No. 1016232-95-3

(2R,4S)-2,4-Azetidinedimethanol

Cat. No.: B8117217
CAS No.: 1016232-95-3
M. Wt: 117.15 g/mol
InChI Key: RVXDNESKZYUPKO-SYDPRGILSA-N
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Description

(2R,4S)-2,4-Azetidinedimethanol is a chiral compound with significant potential in various scientific fields. It is characterized by its unique four-membered ring structure, which includes two hydroxyl groups attached to the azetidine ring. This compound’s stereochemistry is defined by the (2R,4S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-2,4-Azetidinedimethanol typically involves the diastereoselective reduction of azetidine-2,4-dione derivatives. One common method includes the use of reducing agents such as lithium aluminum hydride or sodium borohydride under controlled conditions to achieve the desired stereochemistry .

Industrial Production Methods: Industrial production of this compound may involve the use of chiral catalysts to enhance the selectivity and yield of the desired enantiomer. The process often includes steps such as purification through crystallization or chromatography to ensure high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions: (2R,4S)-2,4-Azetidinedimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various azetidine derivatives with different functional groups, which can be further utilized in synthetic chemistry .

Scientific Research Applications

(2R,4S)-2,4-Azetidinedimethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,4S)-2,4-Azetidinedimethanol involves its interaction with various molecular targets, depending on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved can vary based on the target enzyme and the context of its use .

Comparison with Similar Compounds

  • (2S,4R)-2,4-Azetidinedimethanol
  • (2R,4R)-2,4-Azetidinedimethanol
  • (2S,4S)-2,4-Azetidinedimethanol

Comparison: (2R,4S)-2,4-Azetidinedimethanol is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its stereoisomers. For example, the (2R,4S) configuration may exhibit different reactivity and selectivity in chemical reactions, as well as distinct interactions with biological targets, compared to the (2S,4R), (2R,4R), and (2S,4S) configurations .

Properties

IUPAC Name

[(2R,4S)-4-(hydroxymethyl)azetidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-2-4-1-5(3-8)6-4/h4-8H,1-3H2/t4-,5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXDNESKZYUPKO-SYDPRGILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N[C@@H]1CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001304625
Record name (2R,4S)-2,4-Azetidinedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001304625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016232-95-3
Record name (2R,4S)-2,4-Azetidinedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016232-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,4S)-2,4-Azetidinedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001304625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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